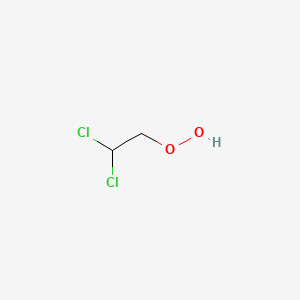
2,2-Dichloroethane-1-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloroethane-1-peroxol is a chemical compound characterized by the presence of two chlorine atoms and a peroxol group attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethane with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature and pressure conditions . The resulting dichloroethane is then treated with hydrogen peroxide (H2O2) to introduce the peroxol group, forming 2,2-Dichloroethane-1-peroxol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of ethane in a reactor, followed by the addition of hydrogen peroxide in a controlled environment to ensure safety and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of more reactive intermediates.
Reduction: Reduction reactions can break down the peroxol group, resulting in simpler compounds.
Substitution: The chlorine atoms can be substituted by other groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2,2-Dichloroethane-1-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly for its oxidative properties.
Industry: It is used in the production of various chemicals and materials, including polymers and solvents.
Mecanismo De Acción
The mechanism by which 2,2-Dichloroethane-1-peroxol exerts its effects involves the interaction of its peroxol group with molecular targets. This interaction often leads to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound’s chlorine atoms also contribute to its reactivity, enabling it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloroethane: Used primarily in the production of vinyl chloride and as a solvent.
1,1-Dichloroethane: Known for its use as a solvent and in the production of other chemicals.
Uniqueness
2,2-Dichloroethane-1-peroxol is unique due to the presence of both chlorine atoms and a peroxol group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring oxidative capabilities and high reactivity .
Propiedades
Número CAS |
501915-21-5 |
|---|---|
Fórmula molecular |
C2H4Cl2O2 |
Peso molecular |
130.95 g/mol |
Nombre IUPAC |
1,1-dichloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2H4Cl2O2/c3-2(4)1-6-5/h2,5H,1H2 |
Clave InChI |
GJBKLBBJOKITMY-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)Cl)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


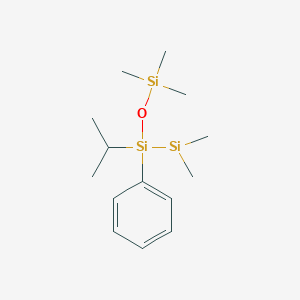
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

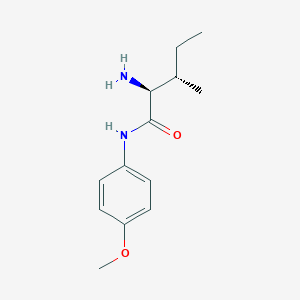
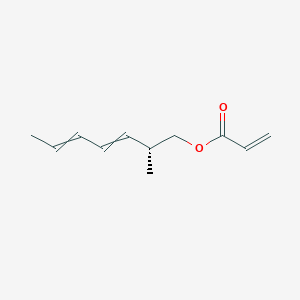
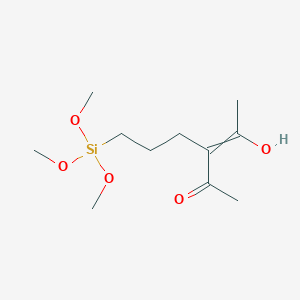
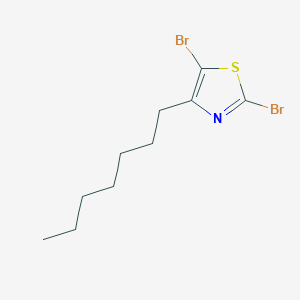
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
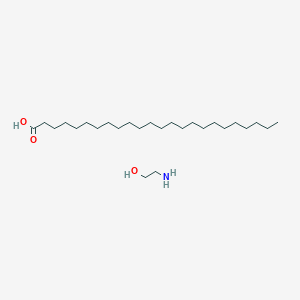
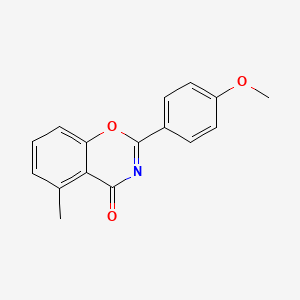
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,7-dimethylocta-2,6-dien-1-amine](/img/structure/B14228925.png)
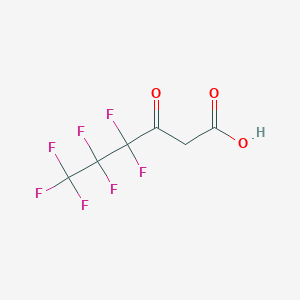
![4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid](/img/structure/B14228939.png)

